

2-Chloro-3-fluorophenylboronic acid physical properties

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Compound of Interest

Compound Name: 2-Chloro-3-fluorophenylboronic acid

Cat. No.: B151092

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An In-depth Technical Guide to **2-Chloro-3-fluorophenylboronic Acid**

Introduction

2-Chloro-3-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.^{[1][2][3]} The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.^{[1][2]} In drug discovery, for example, the incorporation of fluorine atoms can significantly enhance metabolic stability and membrane permeability.^[2] This guide provides a comprehensive overview of the core physical properties, reactivity, applications, and handling procedures for **2-Chloro-3-fluorophenylboronic acid**.

Core Physical and Chemical Properties

The physical and chemical characteristics of **2-Chloro-3-fluorophenylboronic acid** are foundational to its application in synthesis. These properties dictate its storage, handling, and behavior in reaction media.

Property	Value	Source(s)
CAS Number	871329-52-1	[1][4][5][6]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1][4][6]
Molecular Weight	174.36 g/mol	[1][4][6]
Appearance	White to slightly yellow crystalline powder	[1]
Melting Point	80-84 °C	[4][5]
Boiling Point	313.4 °C at 760 mmHg (Predicted)	[4][5]
Density	1.41 g/cm ³ (Predicted)	[4][5]
pKa	7.20 ± 0.58 (Predicted)	[4][5]
Solubility	Soluble in Methanol; Slightly soluble in water.	[4][5]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[4][5]

Expert Analysis of Properties

- **Appearance and Stability:** The compound is typically a stable, crystalline solid at room temperature.[1] However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer known as a boroxine. This is why some commercial suppliers note that the product may contain varying amounts of the anhydride. Proper storage in a cool, dry place under an inert atmosphere is crucial to minimize this process and maintain its reactivity.[4][5]
- **Solubility:** Its solubility in polar organic solvents like methanol facilitates its use in a variety of reaction conditions.[4] The slight solubility in water is relevant for biphasic reaction systems, such as those commonly employed in Suzuki-Miyaura couplings.[4][5]
- **Reactivity and Electronic Effects:** The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the Lewis acidity of the boron atom. This has a

direct impact on the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key factor in the overall efficiency of the coupling reaction.

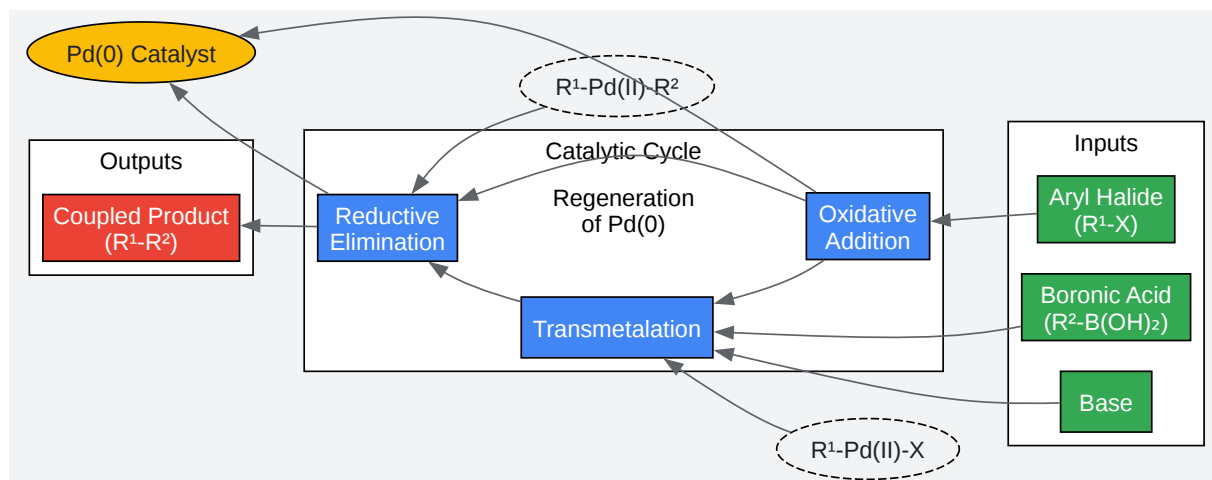
Application in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Chloro-3-fluorophenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.^{[1][2][7]}

Catalytic Cycle Overview

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
- **Reductive Elimination:** The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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